molecular formula C21H40O10S B13817199 Nonyl b-D-thiomaltopyranoside

Nonyl b-D-thiomaltopyranoside

Cat. No.: B13817199
M. Wt: 484.6 g/mol
InChI Key: AFOMEWLJBOWKCP-JTCGJHLASA-N
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Description

Nonyl b-D-thiomaltopyranoside is a non-ionic detergent with a lipophilic moiety derived from maltose. It is primarily used for isolating proteins within cell membranes. This compound is particularly effective in maintaining the activity of isolated proteins, making it superior to other detergents like nonyl b-D-thioglucoside and heptyl b-D-thioglucoside .

Chemical Reactions Analysis

Nonyl b-D-thiomaltopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Nonyl b-D-thiomaltopyranoside has a wide range of applications in scientific research:

Mechanism of Action

Nonyl b-D-thiomaltopyranoside exerts its effects by interacting with the hydrophobic sites of proteins, allowing them to be solubilized in the water layer. This interaction helps in the isolation and purification of membrane proteins without denaturing or inactivating them. The compound’s lipophilic moiety, derived from maltose, plays a crucial role in maintaining the activity of isolated proteins .

Comparison with Similar Compounds

Nonyl b-D-thiomaltopyranoside is compared with other similar compounds such as:

  • Nonyl b-D-thioglucoside
  • Heptyl b-D-thioglucoside
  • Octyl b-D-thioglucoside

The uniqueness of this compound lies in its higher activity in isolating proteins compared to these similar compounds. It also has a higher critical micelle concentration (CMC), making it easier to remove from protein solutions by dialysis .

Properties

Molecular Formula

C21H40O10S

Molecular Weight

484.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20+,21+/m1/s1

InChI Key

AFOMEWLJBOWKCP-JTCGJHLASA-N

Isomeric SMILES

CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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